(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime
Overview
Description
“(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime” is a chemical compound with the empirical formula C8H8N4O . It is a solid substance and is part of the heterocyclic building blocks . Oxime esters, such as this compound, have been recognized as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .
Chemical Reactions Analysis
Oxime esters, such as “(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime”, have been utilized as a versatile platform for the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc . They show high reaction activities in the N–O bond cleavage involved in organic transformation .Physical And Chemical Properties Analysis
“(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime” is a solid substance . Its empirical formula is C8H8N4O , and its molecular weight is 176.18 . The SMILES string representation of this compound is Cn1cnc2cc(\C=N\O)cnc12 .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Mohan et al. (2013) reported its use in the aqueous synthesis of methylimidazo[1,2-a]pyridines, demonstrating its versatility in organic synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
- Lorenc et al. (2008) focused on the vibrational spectra, X-ray, and molecular structure of methyl derivatives of imidazo[4,5-b]pyridine, contributing to a better understanding of its chemical properties (J. Lorenc, L. Dymińska, Z. Talik, J. Hanuza, M. Ma̧czka, A. Waśkowska, & L. Macalik, 2008).
Biological Applications
- Some derivatives of imidazo[4,5-b]pyridine have shown potential in biological applications. Al-Lami and Mahmoud (2018) synthesized 3-substituted heterocyclic compounds containing bridgehead nitrogen from 2-amino pyridine, which displayed significant activity against various bacteria and fungi (Naeemah Al-Lami & A. Mahmoud, 2018).
Material Science and Chemistry Applications
- In the field of material science and chemistry, Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives as corrosion inhibitors for mild steel, demonstrating their potential utility in industrial applications (A. Saady, Z. Rais, F. Benhiba, R. Salim, K. Alaoui, N. Arrousse, F. Elhajjaji, M. Taleb, K. Jarmoni, Y. Rodi, I. Warad, & A. Zarrouk, 2021).
- Jadhav and Sekar (2017) synthesized fluorescent molecular rotors using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, highlighting the compound's application in the development of novel fluorescent materials (S. D. Jadhav & N. Sekar, 2017).
Mechanism of Action
Future Directions
Oxime esters, such as “(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime”, have gained great attention in the last decade due to their wide applications in the synthesis of various heterocycle scaffolds . They are emerging as the first-line building blocks in modern heterocyclic chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
(NE)-N-[(3-methylimidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-5-10-7-2-6(4-11-13)3-9-8(7)12/h2-5,13H,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVHYSROYRLNAZ-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1N=CC(=C2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674127 | |
Record name | N-[(E)-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime | |
CAS RN |
1186405-20-8 | |
Record name | N-[(E)-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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